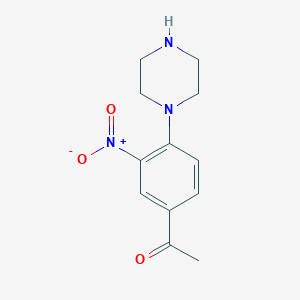

1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone

CAS No.:

Cat. No.: VC14862188

Molecular Formula: C12H15N3O3

Molecular Weight: 249.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3O3 |

|---|---|

| Molecular Weight | 249.27 g/mol |

| IUPAC Name | 1-(3-nitro-4-piperazin-1-ylphenyl)ethanone |

| Standard InChI | InChI=1S/C12H15N3O3/c1-9(16)10-2-3-11(12(8-10)15(17)18)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |

| Standard InChI Key | GHEDOFZBDHZHEP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₂H₁₅N₃O₃ and a molecular weight of 249.27 g/mol . Its structure comprises:

-

A phenyl ring substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a piperazine moiety.

-

An acetyl group (-COCH₃) attached to the phenyl ring.

The SMILES notation is CC(=O)C1=CC=C(N2CCNCC2)C(=C1)N+[O-], while the InChIKey is GHEDOFZBDHZHEP-UHFFFAOYSA-N .

Spectroscopic Characterization

13C NMR data computed via the HOSE algorithm predicts distinct signals for the carbonyl carbon (δ ~207 ppm), aromatic carbons (δ ~120–150 ppm), and piperazine carbons (δ ~45–55 ppm) . The nitro group’s electron-withdrawing nature deshields adjacent aromatic carbons, corroborating its regiochemical influence .

Synthesis and Reaction Pathways

Regioselective Nucleophilic Substitution

The synthesis of analogous piperazine-containing nitroaromatics involves regioselective nucleophilic aromatic substitution. For example, 2-fluoro-4-bromonitrobenzene reacts with piperazine derivatives under basic conditions (K₂CO₃/DMF, 90°C) . The nitro group activates the ring by stabilizing the transition state through resonance, directing substitution to the ortho position relative to itself .

Key Steps

-

Substitution: Piperazine displaces the fluorine atom in 2-fluoro-4-bromonitrobenzene.

-

Acetylation: The acetyl group is introduced via Friedel-Crafts acylation or direct substitution .

Optimization Challenges

-

Solvent Choice: Polar aprotic solvents like DMF enhance nucleophilicity .

-

Temperature Control: Reactions typically proceed at 90–100°C to avoid side products .

-

Purification: Column chromatography (ethyl acetate/hexanes) isolates the target compound .

Physicochemical Properties

Stability and Reactivity

-

Nitro Group: Enhances electrophilicity, facilitating further substitutions or reductions .

-

Piperazine Moiety: Imparts basicity (pKa ~9.5) and water solubility via protonation .

Thermodynamic Data

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound serves as a precursor for:

-

Urea Derivatives: Reaction with isocyanates yields urea-linked antitumor agents .

-

Triazole Hybrids: Click chemistry with azides generates 1,2,3-triazole derivatives targeting estrogen receptors .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume